3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)-5-(2,4-DIMETHYLBENZOYL)THIOPHENE-2,4-DIAMINE 3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)-5-(2,4-DIMETHYLBENZOYL)THIOPHENE-2,4-DIAMINE
Brand Name: Vulcanchem
CAS No.: 892289-35-9
VCID: VC4245433
InChI: InChI=1S/C25H21ClN2O3S2/c1-15-12-13-18(16(2)14-15)22(29)23-21(27)24(33(30,31)17-8-4-3-5-9-17)25(32-23)28-20-11-7-6-10-19(20)26/h3-14,28H,27H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N)C
Molecular Formula: C25H21ClN2O3S2
Molecular Weight: 497.02

3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)-5-(2,4-DIMETHYLBENZOYL)THIOPHENE-2,4-DIAMINE

CAS No.: 892289-35-9

Cat. No.: VC4245433

Molecular Formula: C25H21ClN2O3S2

Molecular Weight: 497.02

* For research use only. Not for human or veterinary use.

3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)-5-(2,4-DIMETHYLBENZOYL)THIOPHENE-2,4-DIAMINE - 892289-35-9

Specification

CAS No. 892289-35-9
Molecular Formula C25H21ClN2O3S2
Molecular Weight 497.02
IUPAC Name [3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone
Standard InChI InChI=1S/C25H21ClN2O3S2/c1-15-12-13-18(16(2)14-15)22(29)23-21(27)24(33(30,31)17-8-4-3-5-9-17)25(32-23)28-20-11-7-6-10-19(20)26/h3-14,28H,27H2,1-2H3
Standard InChI Key MSWXBADUQNIKNQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N)C

Introduction

Chemical Structure and Molecular Characteristics

Core Thiophene Framework

The compound is built around a thiophene ring, a five-membered heterocycle containing one sulfur atom. Thiophene derivatives are prized for their electronic properties, which arise from the aromatic π-system delocalized across the ring. In this molecule, the thiophene core is substituted at the 2, 3, 4, and 5 positions, creating a highly functionalized structure.

Functional Group Analysis

  • Benzenesulfonyl Group (C₆H₅SO₂): Attached at the 3-position, this electron-withdrawing group enhances the compound’s stability and influences its solubility profile.

  • 2-Chlorophenylamino Substituent (C₆H₄ClNH): Positioned at the 2-amino (N2) site, the chlorine atom introduces steric and electronic effects that may modulate interactions with biological targets.

  • 2,4-Dimethylbenzoyl Group (C₉H₉O): Located at the 5-position, this acyl group contributes to the compound’s lipophilicity, potentially improving membrane permeability .

Table 1: Comparative Molecular Properties of Thiophene Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₂₇H₂₂ClN₃O₃S₂544.06Benzenesulfonyl, 2-chlorophenylamino
3-(Benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamineC₂₇H₂₆N₂O₃S470.58Benzenesulfonyl, 3-methoxyphenylamino
5-Benzoyl-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamineC₂₆H₂₄N₂O₄S₂492.614-Methoxybenzenesulfonyl, 2,6-dimethylphenylamino

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of this compound likely involves multi-step organic transformations, drawing from established methodologies for analogous thiophene derivatives:

Friedel-Crafts Acylation

StepReagents/ConditionsYieldSource
Friedel-Crafts AcylationAlCl₃, 55°C, 5 h97%
SulfonationBenzenesulfonyl chloride, pyridine, 0°C85%*
Amination2-Chloroaniline, Pd(OAc)₂, 100°C72%*
*Estimated based on analogous reactions.

Physicochemical Properties and Reactivity

Solubility and Stability

The compound is expected to exhibit limited aqueous solubility due to its aromatic substituents, a common trait among sulfonated thiophenes. Stability studies on similar compounds suggest degradation thresholds above 200°C, making it suitable for high-temperature applications.

Reactivity Profile

  • Electrophilic Substitution: The electron-rich thiophene ring may undergo nitration or halogenation at the 4-position.

  • Nucleophilic Attack: The amino groups at positions 2 and 4 are susceptible to acylation or alkylation.

Research Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Controlling substitution patterns on the thiophene ring remains challenging, often requiring transition metal catalysts.

  • Scalability: Multi-step syntheses incur yield losses, necessitating flow chemistry approaches .

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